molecular formula C9H16ClNS B2711666 N-(3-Thienylmethyl)-2-butanamine hydrochloride CAS No. 1049713-37-2

N-(3-Thienylmethyl)-2-butanamine hydrochloride

Cat. No.: B2711666
CAS No.: 1049713-37-2
M. Wt: 205.74
InChI Key: VWGCIDKPFDOSRI-UHFFFAOYSA-N
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Description

N-(3-Thienylmethyl)-2-butanamine hydrochloride is an organic compound that features a thienylmethyl group attached to a butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Thienylmethyl)-2-butanamine hydrochloride typically involves the reaction of 3-thienylmethanol with 2-butanamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced amine derivatives.

    Substitution: Functionalized thienylmethyl-butanamine derivatives.

Scientific Research Applications

N-(3-Thienylmethyl)-2-butanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-Thienylmethyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2-Thienylmethyl)-2-butanamine hydrochloride
  • N-(3-Furylmethyl)-2-butanamine hydrochloride
  • N-(3-Pyridylmethyl)-2-butanamine hydrochloride

Comparison: N-(3-Thienylmethyl)-2-butanamine hydrochloride is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to similar compounds

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-3-8(2)10-6-9-4-5-11-7-9;/h4-5,7-8,10H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGCIDKPFDOSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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